n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine
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Overview
Description
n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine is a synthetic compound that belongs to the class of thiazolidinone derivatives Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine typically involves the reaction of isopropylamine with a thiazolidinone derivative. One common method includes the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting mercaptoacetic acid with an appropriate aldehyde and primary amine in the presence of a catalyst such as boron trifluoride (BF3) or p-toluenesulfonic acid (PTSA) under reflux conditions.
Acetylation: The resulting thiazolidinone is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetylated thiazolidinone derivative.
Amidation: Finally, the acetylated thiazolidinone derivative is reacted with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be used to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group or the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Substituted thiazolidinone derivatives with different functional groups
Scientific Research Applications
n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in stereoselective transformations.
Biology: Investigated for its antimicrobial and anti-inflammatory properties, making it a potential candidate for developing new antibiotics and anti-inflammatory drugs.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial growth by interfering with the synthesis of bacterial cell walls or by inhibiting essential enzymes.
Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)alanine
- n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)valine
- n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)leucine
Uniqueness
n-Isopropyl-n-(2-(4-oxothiazolidin-3-yl)acetyl)glycine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its glycine moiety allows for enhanced solubility and bioavailability, making it a valuable compound in drug development.
Properties
Molecular Formula |
C10H16N2O4S |
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Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-[[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]-propan-2-ylamino]acetic acid |
InChI |
InChI=1S/C10H16N2O4S/c1-7(2)12(4-10(15)16)8(13)3-11-6-17-5-9(11)14/h7H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
ZHFWMAZSIMZAQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(=O)O)C(=O)CN1CSCC1=O |
Origin of Product |
United States |
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